2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Some piperidine derivatives have been found to exhibit antiproliferative activity, suggesting that they may have similar effects .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including their chemical structure and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperidin-1-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine, various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(piperidin-1-yl)pyrimidine-2,4-diamine: Known for its use in medicinal chemistry as a kinase inhibitor.
2-methyl-4-(morpholin-4-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid: Similar structure but with a morpholine group instead of piperidine.
Uniqueness
2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[3,4-d]pyrimidine core with a piperidin-1-yl group makes it a versatile scaffold for drug design and other applications .
Properties
IUPAC Name |
2-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-16-7-8-9(15-16)13-10(12(18)19)14-11(8)17-5-3-2-4-6-17/h7H,2-6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKBHSWFYNGBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)N=C(N=C2N3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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